molecular formula C9H6N2OS B012975 [1,3]Thiazolo[3,2-a]benzimidazol-7-ol CAS No. 103029-73-8

[1,3]Thiazolo[3,2-a]benzimidazol-7-ol

Cat. No.: B012975
CAS No.: 103029-73-8
M. Wt: 190.22 g/mol
InChI Key: CFOYBMZNEPCRQX-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[3,2-a]benzimidazol-7-ol is a fused heterocyclic compound comprising a thiazole ring condensed with a benzimidazole scaffold, featuring a hydroxyl (-OH) substituent at the 7-position. This structural motif confers unique physicochemical and biological properties. Thiazolo[3,2-a]benzimidazole derivatives have been studied since the 1920s, with early reports focusing on synthetic strategies and later expanding to pharmacological applications . These compounds exhibit diverse bioactivities, including antitrichinellosis, antimicrobial, and antiulcer effects, as highlighted in recent studies .

Properties

CAS No.

103029-73-8

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazol-7-ol

InChI

InChI=1S/C9H6N2OS/c12-6-1-2-7-8(5-6)11-3-4-13-9(11)10-7/h1-5,12H

InChI Key

CFOYBMZNEPCRQX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)N3C=CSC3=N2

Canonical SMILES

C1=CC2=C(C=C1O)N3C=CSC3=N2

Synonyms

Thiazolo[3,2-a]benzimidazol-6-ol (6CI,9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[3,2-a]benzimidazol-6-ol typically involves the cyclization of 2-mercaptobenzimidazole with various ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene . Another method involves the reaction of 2-mercaptobenzimidazole with bromomalononitrile in ethanol, followed by cyclization with anhydrous sodium acetate .

Industrial Production Methods

While specific industrial production methods for [1,3]thiazolo[3,2-a]benzimidazol-6-ol are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1,3]Thiazolo[3,2-a]benzimidazol-7-ol with structurally related thiazolo-fused heterocycles, emphasizing synthesis, structural features, and biological activities.

Structural and Functional Insights

  • Spatial Configuration : Thiazolo[3,2-a]pyrimidines exhibit Z-isomer dominance due to cis orientation of hydroxybenzylidene substituents and sulfur atoms, stabilizing intramolecular O–π interactions . In contrast, this compound’s hydroxyl group may facilitate intermolecular H-bonding, influencing crystal packing and solubility .
  • Electrophilic Reactivity : Thiazolo[3,2-a]benzimidazol-3-ones undergo electrophilic substitution at the 2-position, enabling functionalization for activity optimization . Thiazolo[3,2-a]pyrimidines show regioselective reactivity at C5, enabling axial aryl substitution .

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